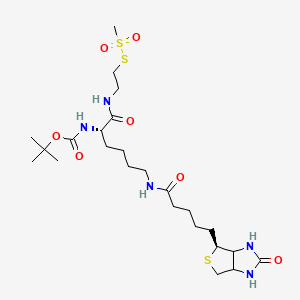
N-t-Boc-biocytinamidoethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-t-Boc-biocytinamidoethyl Methanethiosulfonate involves several steps. One common method includes the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected intermediate is then reacted with biocytinamidoethyl methanethiosulfonate to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-t-Boc-biocytinamidoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using various reagents such as trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions, forming disulfide bonds with thiol-containing compounds.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, oxalyl chloride, and methanol . The major products formed from these reactions are the deprotected amine and disulfide-linked compounds .
Scientific Research Applications
N-t-Boc-biocytinamidoethyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to label and identify proteins, facilitating the study of protein-protein interactions and protein function.
Bioconjugation: The compound is used to link biomolecules, such as peptides and proteins, through disulfide bonds.
Drug Development: It is employed in the synthesis of drug candidates and in the study of drug-target interactions.
Mechanism of Action
The mechanism of action of N-t-Boc-biocytinamidoethyl Methanethiosulfonate involves the formation of disulfide bonds with thiol-containing biomolecules. This reaction is facilitated by the methanethiosulfonate group, which acts as an electrophile, reacting with nucleophilic thiol groups to form stable disulfide bonds . This mechanism is crucial for its applications in proteomics and bioconjugation .
Comparison with Similar Compounds
N-t-Boc-biocytinamidoethyl Methanethiosulfonate can be compared with other similar compounds, such as:
N-Boc-aminoethyl Methanethiosulfonate: Similar in structure but lacks the biocytinamido group, making it less specific for certain bioconjugation applications.
N-Boc-cysteinamidoethyl Methanethiosulfonate: Contains a cysteine residue instead of biocytin, which may affect its reactivity and specificity.
The uniqueness of this compound lies in its biocytinamido group, which provides specificity for biotin-binding proteins and enhances its utility in proteomics research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N5O7S3/c1-24(2,3)36-23(33)28-16(21(31)26-13-14-38-39(4,34)35)9-7-8-12-25-19(30)11-6-5-10-18-20-17(15-37-18)27-22(32)29-20/h16-18,20H,5-15H2,1-4H3,(H,25,30)(H,26,31)(H,28,33)(H2,27,29,32)/t16-,17?,18-,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDOVQYTOIIIG-FFEBTUMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N5O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














